5-Dimethylaminobutyryl citalopram

Description

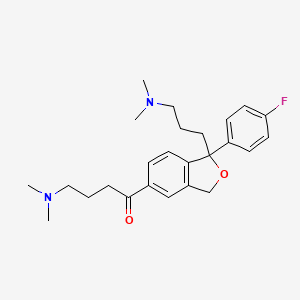

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33FN2O2/c1-27(2)15-5-7-24(29)19-8-13-23-20(17-19)18-30-25(23,14-6-16-28(3)4)21-9-11-22(26)12-10-21/h8-13,17H,5-7,14-16,18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRPROCETRZTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(=O)C1=CC2=C(C=C1)C(OC2)(CCCN(C)C)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329745-98-3 | |

| Record name | 5-Dimethylaminobutyryl citalopram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329745983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-DIMETHYLAMINOBUTYRYL CITALOPRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QX66DW22E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivative Methodologies

Synthetic Pathways for 5-Dimethylaminobutyryl Citalopram (B1669093) and Related Analogues

The synthesis of citalopram and its derivatives typically involves multi-step processes. bipublication.com A common approach begins with a phthalide (B148349) scaffold, which is then subjected to sequential Grignard reactions to introduce the fluorophenyl and dimethylaminopropyl groups. acs.orggoogle.com The resulting diol intermediate is then cyclized to form the characteristic dihydroisobenzofuran ring of the citalopram core. acs.orggoogle.com

For the synthesis of 5-substituted analogues like 5-Dimethylaminobutyryl citalopram, a key starting material would be a 5-substituted phthalide. The synthesis of such precursors is a critical step. For instance, 5-aminophthalide (B188718) can be synthesized from 4-aminophthalimide (B160930) through a reduction reaction using zinc dust and sodium hydroxide, followed by acidification to promote lactonization. bipublication.com This amino group can then serve as a handle for further functionalization.

To introduce the dimethylaminobutyryl group at the 5-position, a standard acylation reaction would be employed. This would likely involve reacting the 5-aminophthalide intermediate with a suitable derivative of dimethylaminobutyric acid, such as its acid chloride or an activated ester, in the presence of a base. Once the 5-Dimethylaminobutyryl phthalide is formed, it can be carried through the established synthetic route for citalopram, involving the aforementioned Grignard reactions and cyclization.

A study on various 5-substituted citalopram analogues demonstrated that modifications at this position can significantly impact the compound's binding affinity for the serotonin (B10506) transporter (SERT). nih.gov

Exploration of Alternative Synthetic Routes and Yield Optimization Strategies

Yield optimization strategies often involve careful control of reaction conditions, such as temperature, solvent, and the choice of reagents. For instance, in the synthesis of citalopram intermediates, modifying the reaction medium has been shown to increase reaction yields. bipublication.com Another approach involves the use of alternative catalysts. While palladium on carbon (Pd/C) is a common catalyst for hydrogenation reactions, the use of Raney nickel has been explored as a substitute. bipublication.com

Furthermore, alternative methods for introducing the cyano group, a key functional group in citalopram, have been investigated. One patented process describes the conversion of a 5-halophthalane derivative into a Grignard reagent, which can then be reacted with a cyanating agent. google.comwipo.int This method is reported to produce citalopram in high yields without requiring drastic temperature conditions. google.comwipo.int

Chiral Synthesis and Stereoisomeric Considerations for Citalopram Derivatives

Citalopram possesses a single stereocenter, meaning it exists as a pair of enantiomers: (S)-(+)-citalopram (escitalopram) and (R)-(-)-citalopram. chiralpedia.comwikipedia.org The therapeutic activity of citalopram as an SSRI primarily resides in the S-enantiomer, which is significantly more potent than the R-enantiomer. chiralpedia.com This has driven the development of methods for the enantioselective synthesis of escitalopram (B1671245) and its derivatives.

One major strategy for obtaining the desired enantiomer is the chromatographic separation of the enantiomers of citalopram or its intermediates using a chiral stationary phase. google.com Chiral columns like Chiralpak™ and Chiralcel™ OD have been employed for this purpose. google.com This method can be applied to the final racemic citalopram product or to a chiral intermediate, such as the diol precursor. google.com

Another approach is asymmetric synthesis, which aims to create the desired stereocenter with a specific configuration from the outset. Various catalytic asymmetric methods have been developed. For example, rhodium-catalyzed asymmetric addition of arylboroxines to ketones has been used in an efficient synthesis of escitalopram. thieme-connect.com Similarly, asymmetric intramolecular carbonyl hydroacylation catalyzed by iridium complexes can produce optically active phthalide products with high enantioselectivity. researchgate.net Phase-transfer catalysis has also been utilized for the asymmetric alkylation of phthalide derivatives, providing access to enantioenriched intermediates. researchgate.net

These chiral synthesis strategies are directly applicable to the preparation of enantiomerically pure this compound.

Design and Synthesis of Prodrug Strategies for Enhanced Pharmacological Profiles

Prodrugs are inactive or less active molecules that are converted into the active drug within the body. This strategy can be employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. While specific prodrugs of this compound are not extensively documented in the available literature, the general principles of prodrug design for citalopram can be considered.

The primary amino group of the dimethylaminopropyl side chain and the cyano group on the phthalane ring are potential sites for modification to create prodrugs. For instance, the tertiary amine could be converted into a quaternary ammonium (B1175870) salt or an N-oxide, which could then be metabolized back to the active tertiary amine.

Another approach involves modifying the core structure to create a bioreversible derivative. The design of such compounds would aim to leverage metabolic pathways to release the active citalopram analogue. The ultimate goal of these strategies would be to enhance the delivery of the active compound to its target, the serotonin transporter, potentially leading to improved efficacy or a more favorable side effect profile.

Table of Key Synthetic Intermediates and Reagents

| Compound Name | Role in Synthesis |

| 5-Aminophthalide | Key intermediate for 5-substituted citalopram analogues bipublication.com |

| 4-Aminophthalimide | Precursor to 5-aminophthalide bipublication.com |

| 4-Fluorophenylmagnesium bromide | Grignard reagent for introducing the fluorophenyl group acs.org |

| 3-(Dimethylamino)propylmagnesium chloride | Grignard reagent for introducing the dimethylaminopropyl side chain acs.org |

| Citalopram diol | Key intermediate formed from Grignard reactions acs.orgacs.org |

| 5-Halophthalane | Intermediate for alternative cyanation route google.comwipo.int |

| (R,R,R,R)-WingPhos | Chiral ligand for rhodium-catalyzed asymmetric synthesis thieme-connect.com |

Table of Citalopram Derivatives and Their Properties

| Compound | Key Feature | Significance | Reference |

| (S)-Citalopram (Escitalopram) | Eutomer | Primary therapeutic activity chiralpedia.com | |

| (R)-Citalopram | Distomer | Significantly less potent than the S-enantiomer chiralpedia.com | |

| Talopram (B1681224) | Structurally related congener | Used in structure-activity relationship studies to investigate binding sites nih.gov | |

| Dimethyl citalopram | Derivative with selectivity for the allosteric site | Potential lead for developing drugs targeting the allosteric site of SERT nih.gov |

Molecular and Cellular Pharmacodynamics

Ligand-Receptor Interaction Studies and Affinity Profiling.

The interaction of citalopram (B1669093) and its analogues with monoamine transporters is central to their pharmacological activity. These transporters, including the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.

Citalopram is a potent and selective inhibitor of SERT. nih.gov It binds with high affinity to the primary, or orthosteric, binding site (S1) on the transporter. nih.gov This high affinity is a key characteristic of its action, with the S-enantiomer (escitalopram) exhibiting significantly higher affinity than the R-enantiomer. nih.gov Structure-activity relationship (SAR) studies on a series of 4- and 5-substituted citalopram analogues have shown that many of these compounds retain high SERT binding affinities, with Ki values ranging from 1 to 40 nM. nih.gov For instance, the 5-Bromo and 5-Iodo analogues of citalopram demonstrate high affinity for SERT, with Ki values of 1.04 nM and 1.42 nM, respectively. nih.gov Although specific binding affinity data for 5-Dimethylaminobutyryl citalopram is not published, the tolerance for substitutions at the 5-position suggests that it likely maintains some affinity for SERT.

The selectivity of citalopram for SERT over other monoamine transporters is a defining feature. This selectivity contributes to a more targeted pharmacological effect on the serotonergic system. drugbank.com

Table 1: Binding Affinity of Citalopram and its Analogues for SERT

| Compound | SERT Binding Affinity (Ki, nM) |

|---|---|

| (±)-Citalopram | 1.94 nih.gov |

| S-Citalopram (Escitalopram) | ~0.92 (for S(+)-5 analogue) nih.gov |

| R-Citalopram | ~23.6 (for R(-)-5 analogue) nih.gov |

| 5-Bromo-citalopram | 1.04 nih.gov |

| 5-Iodo-citalopram | 1.42 nih.gov |

This table is interactive. Click on the headers to sort.

Citalopram and its analogues exhibit significantly lower affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT) compared to SERT. nih.gov This differential affinity underscores their classification as selective serotonin reuptake inhibitors. SAR studies have confirmed that various 4- and 5-substituted citalopram analogues maintain this high selectivity, demonstrating weak binding to both NET and DAT. nih.gov This selectivity is crucial as it minimizes the effects on noradrenergic and dopaminergic neurotransmission, which are associated with the side effect profiles of less selective antidepressants.

Table 2: Selectivity Profile of Citalopram Analogues

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT/NET Selectivity Ratio |

|---|---|---|---|---|

| (±)-Citalopram | 1.94 | >10,000 | >10,000 | >5000 nih.gov |

| 5-Bromo-citalopram | 1.04 | >10,000 | >10,000 | >9600 nih.gov |

| 5-Iodo-citalopram | 1.42 | >10,000 | >10,000 | >7000 nih.gov |

This table is interactive. Click on the headers to sort.

In preclinical evaluations, citalopram has demonstrated very low affinity for a wide range of other neurotransmitter receptors. drugbank.com These include 5-HT1A, 5-HT2A, dopamine D1 and D2, α1-, α2-, and β-adrenergic, histamine (B1213489) H1, muscarinic cholinergic, and benzodiazepine (B76468) receptors. drugbank.com This lack of significant binding to other receptors contributes to the favorable side-effect profile of citalopram compared to older classes of antidepressants like tricyclic antidepressants (TCAs), which often interact with multiple receptor systems. nih.gov Studies on citalopram have also investigated its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), showing some binding in the micromolar range, which is significantly lower than its affinity for SERT. researchgate.net Additionally, interactions with human organic cation transporters (hOCTs) have been noted, with citalopram enantiomers showing inhibitory effects on hOCT1 in the low micromolar range. semanticscholar.org

Mechanisms of Action at Subcellular and Molecular Levels.

The therapeutic effects of citalopram are rooted in its intricate interactions with the serotonin transporter at a molecular level, leading to changes in transporter function and conformation.

The serotonin transporter possesses at least two distinct binding sites for citalopram: a high-affinity orthosteric site (S1) and a low-affinity allosteric site (S2). nih.govnih.gov The orthosteric site is the primary binding location where SSRIs block the reuptake of serotonin. nih.gov Citalopram binds with high affinity to this site. nih.gov

In addition to the orthosteric site, an allosteric site has been identified that modulates the binding of ligands to the orthosteric site. nih.govnoaa.gov When a ligand binds to the allosteric site, it can influence the dissociation rate of the ligand bound to the primary orthosteric site. nih.gov For citalopram, the R-enantiomer has been shown to interact with this allosteric site, which may counteract the effects of the therapeutically active S-enantiomer. noaa.gov This interaction at the allosteric site is thought to induce a conformational change in the transporter protein. noaa.gov Studies on citalopram derivatives aim to develop compounds with higher selectivity for this allosteric site to explore its potential therapeutic role. nih.gov

The binding of citalopram to the orthosteric site of SERT physically obstructs the transporter's binding pocket, thereby inhibiting the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This blockade leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

The interaction of citalopram with SERT induces and stabilizes a specific conformational state of the transporter protein. X-ray crystallography studies have shown that the binding of antidepressants like (S)-citalopram locks the transporter in an outward-open conformation. nih.gov This stabilization prevents the conformational changes necessary for the transport cycle, which involves alternating between outward-facing and inward-facing states to move serotonin across the cell membrane. The presence of a second citalopram molecule at the allosteric site in the extracellular vestibule further hinders the unbinding of the citalopram molecule from the central site, prolonging the inhibition of transporter function.

Cellular Assays of Monoamine Reuptake Inhibition

Detailed cellular assay data specifically for this compound regarding its inhibitory effects on monoamine reuptake are not widely available. As a metabolite of citalopram, its activity is generally considered to be less significant than the parent compound. drugbank.com In vitro studies focusing on the major metabolites of citalopram have shown that they are less potent inhibitors of serotonin reuptake. fda.gov

| Compound | Assay Type | Key Finding |

| Citalopram Metabolites (general) | Serotonin Reuptake Inhibition | Less potent than the parent compound, citalopram. fda.gov |

| S-demethylcitalopram | In vitro Serotonin Uptake Inhibition | 6.6 times more potent than the R-enantiomer. nih.gov |

Enzyme Kinetics of Metabolic Pathways in Pre-clinical Systems

The metabolic pathways of citalopram, which lead to the formation of metabolites including this compound, have been studied in pre-clinical systems. The primary metabolism of citalopram occurs in the liver and involves the cytochrome P450 (CYP) enzyme system. nih.govdrugbank.com

In vitro studies using human liver microsomes have identified CYP2C19 and CYP3A4 as the main enzymes responsible for the N-demethylation of citalopram to desmethylcitalopram (B1219260), with a minor contribution from CYP2D6. nih.gov The subsequent metabolism to didemethylcitalopram (B1207907) is primarily mediated by CYP2D6. nih.gov Further metabolism of citalopram can lead to the formation of a propionic acid derivative, a process likely involving monoamine oxidases A and B, as well as aldehyde oxidase. drugbank.com While this compound is recognized as a metabolite, specific enzyme kinetic parameters detailing its formation and subsequent breakdown are not extensively characterized in the available literature.

| Parent Compound | Metabolite | Key Enzymes Involved | Metabolic Reaction |

| Citalopram | Desmethylcitalopram | CYP2C19, CYP3A4 (major), CYP2D6 (minor) | N-demethylation nih.gov |

| Desmethylcitalopram | Didemethylcitalopram | CYP2D6 | N-demethylation nih.gov |

| Citalopram | Citalopram propionic acid derivative | Monoamine oxidase A/B, Aldehyde oxidase | Deamination drugbank.com |

An In-depth Analysis of this compound: A Focus on Structure-Activity Relationship and Computational Chemistry

The serotonin transporter (SERT) is a critical protein in the central nervous system, responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signal. nih.gov This transporter is a primary target for a major class of antidepressants known as selective serotonin reuptake inhibitors (SSRIs). nih.gov Citalopram is a widely recognized SSRI that binds with high affinity and selectivity to SERT. nih.govresearchgate.net Understanding the intricate relationship between the chemical structure of citalopram and its biological activity is paramount for the development of new and improved therapeutic agents. This article explores the structure-activity relationship (SAR) and computational chemistry approaches used to investigate citalopram and its analogues, such as this compound.

Structure Activity Relationship Sar and Computational Chemistry

The investigation into citalopram (B1669093) analogues is driven by the need to understand the molecular interactions that govern their efficacy and selectivity. The SERT protein possesses at least two distinct binding sites: a primary, high-affinity orthosteric site (S1) where reuptake inhibition occurs, and a lower-affinity allosteric site (S2) that modulates the binding at the S1 site. nih.govresearchgate.net SAR studies are crucial for dissecting which chemical features of a ligand favor binding to one site over the other.

The high potency and selectivity of citalopram for the serotonin (B10506) transporter are not accidental; they are conferred by specific structural moieties within the molecule. nih.gov Through extensive mutational analysis and studies of various analogues, researchers have identified the key determinants for its interaction with SERT. nih.govnih.gov

The citalopram molecule can be divided into three main regions: the central phthalane skeleton substituted with a cyano group, a 4-fluorophenyl group, and a dimethylaminopropyl side chain. nih.gov

The Cyano Group: The 5-cyano substituent on the phthalane ring is a major determinant for enhancing SERT activity. researchgate.net Systematic SAR studies comparing citalopram with its analogue talopram (B1681224) (which lacks the cyano group and has low SERT affinity) have shown that the cyano group has the most significant influence on the allosteric effect. researchgate.net

The 4-Fluorophenyl Ring: The fluorine atom on the phenyl ring contributes significantly to the allosteric potency. researchgate.net Its presence can cause a roughly twofold decrease in the dissociation rate of the drug from the transporter, indicating a more stable binding. researchgate.net

The Dimethylaminopropyl Side Chain: The protonated amine on this side chain is critical for binding. Molecular docking studies consistently show an ionic interaction between this positively charged group and the carboxylate side chain of a specific aspartate residue (Asp-98) in the S1 binding pocket of SERT. researchgate.netresearchgate.net Furthermore, the dimethylamino group itself is important, as its removal or replacement can drastically alter binding affinity. nih.gov

Mutational studies have further pinpointed key amino acid residues within SERT that are crucial for citalopram binding, including Tyr-95, Asp-98, Ile-172, and Ser-438, which form the binding pocket for the different parts of the citalopram molecule. nih.gov

Systematic modifications of the citalopram scaffold have provided a detailed understanding of how different substituents influence binding affinity and selectivity for SERT versus other monoamine transporters like the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET).

A study involving a series of 4- and 5-substituted citalopram analogues revealed that many modifications on the dihydroisobenzofuran ring were well-tolerated, maintaining high SERT binding affinity (Kᵢ = 1–40 nM) and selectivity over DAT and NET. nih.gov For instance, replacing the 5-cyano group with a 5-bromo (Br) or 5-iodo (I) substituent resulted in compounds with high affinity and selectivity for SERT, demonstrating the transporter's tolerance for different halogens at this position. nih.gov

Conversely, modifications to the N-dimethylamino group, such as replacing a methyl group with bulkier aryl or heterocycle groups, led to a reduction in both SERT affinity and selectivity at the primary S1 site. researchgate.net Interestingly, some of these compounds did show some binding at the allosteric S2 site. researchgate.net

A systematic study comparing 14 analogues with different combinations of the four substituents that distinguish citalopram from talopram was conducted to find compounds with higher selectivity for the allosteric (S2) site. nih.govku.dk This research revealed that a dimethyl citalopram analogue possessed approximately twofold selectivity for the allosteric site over the primary S1 site, highlighting that the SAR for the two sites are distinct. nih.govresearchgate.net This finding suggests that the structural requirements for binding at the orthosteric and allosteric sites are different, which can be exploited for rational drug design. pharmgkb.org

| Compound | Modification (vs. Citalopram) | SERT Kᵢ (nM) | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT/NET Selectivity Ratio |

|---|---|---|---|---|---|

| (±)-Citalopram (1) | Reference (5-CN) | 1.94 | >10,000 | 5960 | 3070 |

| (±)-5-Br-analogue (5) | 5-Bromo | 1.04 | >10,000 | >10,000 | >9615 |

| (±)-5-I-analogue (21) | 5-Iodo | 1.42 | >10,000 | >10,000 | >7042 |

| (±)-4-Br-analogue (4) | 4-Bromo | 4.01 | >10,000 | >10,000 | >2494 |

| (±)-5-Vinyl-analogue (9) | 5-Vinyl | 38.9 | >10,000 | >10,000 | >257 |

Data sourced from a study on (±)-4- and 5-substituted citalopram analogues. nih.gov Kᵢ represents the inhibition constant, with lower values indicating higher binding affinity.

The knowledge gleaned from SAR studies provides a direct blueprint for the rational design of new molecules with desired properties. By understanding which parts of the citalopram structure are essential for binding and which can be modified, chemists can synthesize novel analogues with tailored functions. nih.gov

One successful application of this principle is the development of fluorescent probes for SERT. nih.gov Knowing that the 5-position of the dihydroisobenzofuran ring could be modified without losing high affinity, researchers designed a novel ligand by attaching a rhodamine fluorophore at this position via a linker. nih.gov The resulting compound retained good affinity and selectivity for SERT and could be used to visualize the transporter in cells using confocal microscopy, providing a powerful tool for studying its trafficking and function. nih.gov

Another key example is the intentional search for compounds that selectively target the allosteric S2 site. Based on SAR studies comparing citalopram and talopram, researchers identified a dimethyl citalopram analogue with a twofold preference for the S2 site over the S1 site. nih.govku.dk This compound, while not highly potent, serves as a valuable lead compound for the future synthesis and development of drugs that specifically target the allosteric site, which may offer a new therapeutic mechanism for treating depression. nih.govresearchgate.net

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rapid evaluation and design of new drug candidates before they are synthesized. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.govabap.co.in For citalopram, docking simulations place the molecule within the central S1 binding site of SERT, which is formed by several transmembrane helices. researchgate.netresearchgate.net These models consistently predict a crucial salt bridge interaction between the protonated amine of citalopram and the acidic residue Asp-98 of SERT. researchgate.netresearchgate.net The cyanophthalane and fluorophenyl groups are positioned in adjacent hydrophobic and aromatic subpockets. researchgate.net

Molecular dynamics (MD) simulations build upon docking by simulating the movements of the ligand-protein complex over time. researchgate.net MD studies have been used to explore the unbinding pathways of drugs from SERT and to understand the energetic contributions of different interactions. researchgate.netresearchgate.net These simulations have revealed that van der Waals forces are key to the binding of SERT inhibitors and that electrostatic interactions are particularly important for the potency of escitalopram (B1671245). researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates variations in the biological activity of a series of compounds with changes in their physicochemical properties or structural features. nih.gov The fundamental principle is that similar molecules are likely to have similar biological activities. nih.gov

For citalopram and its analogues, 3D-QSAR models have been developed to predict their binding affinity for SERT. researchgate.net These models can identify the key steric and electrostatic fields that are important for high-affinity binding. By establishing a statistically significant correlation between the structure and activity of a training set of known antidepressants, these models can then predict the activity of newly designed, unsynthesized escitalopram derivatives. researchgate.net This predictive power helps to prioritize which new compounds are most promising for synthesis and experimental testing. mdpi.com

Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This technique allows researchers to rapidly and cost-effectively narrow down a vast chemical space to a manageable number of promising hits. nih.gov

QSAR models and docking protocols developed for SERT can be employed in virtual screening campaigns. nih.govnih.gov For example, a validated QSAR model can be used to predict the SERT-binding affinity of millions of commercially available compounds in a digital library. The top-scoring compounds can then be selected for further investigation, including more detailed docking studies and eventual laboratory testing. This approach has been successfully used to identify novel scaffolds for SERT inhibitors, accelerating the early stages of drug discovery. researchgate.netnih.gov

Pre Clinical Biological Activity and in Vivo Pharmacological Characterization Non Human Models

In vitro Functional Studies in Cell Lines and Primary Tissue Cultures

The in vitro activity of citalopram (B1669093) and its analogues has been explored through binding assays, cell viability studies, and experiments on primary tissues. Structure-activity relationship (SAR) studies on a series of 4- and 5-substituted citalopram analogues revealed that modifications to the dihydroisobenzofuran ring were generally well-tolerated for binding at the serotonin (B10506) transporter (SERT). mdpi.com Many of these analogues demonstrated high binding affinity for SERT with high selectivity over the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). mdpi.comnih.gov For instance, the 5-Bromo analogue exhibited a binding affinity (Kᵢ) of 1.04 nM for SERT, comparable to citalopram itself (Kᵢ = 1.94 nM), while the 5-Iodo analogue also showed high affinity (Kᵢ = 1.42 nM). mdpi.com

Functional studies on neuroblastoma cell lines have demonstrated concentration-dependent cytotoxicity for citalopram. researchgate.net In rat B104 and human SH-SY5Y, IMR32, and Kelly neuroblastoma cells, citalopram was found to be more cytotoxic than its S-enantiomer, escitalopram (B1671245). researchgate.net For example, citalopram significantly reduced the viability of SH-SY5Y cells to just 17% at a concentration of 100 μM. researchgate.net These studies also revealed significant gene modulation, with citalopram altering the expression of 1,502 genes in B104 cells by a fold change of ≥ 2. researchgate.net

Investigations using primary tissue cultures from the rabbit olfactory tubercle have shown that citalopram potently inhibits serotonin (5-HT) uptake. researchgate.net These experiments suggest that by blocking the 5-HT transporter, citalopram can lead to the accumulation of serotonin in catecholaminergic terminals, causing 5-HT to be stored and released from these neurons. researchgate.net

Evaluation of Neurotransmitter Level Modulation in Animal Brain Regions

Citalopram administration has been shown to modulate the levels and synthesis of several key neurotransmitters in the brains of animal models. Long-term treatment with citalopram was found to alter the stress responses of the dopamine and noradrenaline systems in the rat prefrontal cortex. nih.gov Specifically, while acute handling stress normally increases dopamine and noradrenaline levels, chronic citalopram treatment abolished this dopamine response. nih.gov The same treatment also reduced the basal levels of noradrenaline by approximately 40% compared to controls, though the noradrenaline response to stress was maintained. nih.gov

Assessment of Behavioral Phenotypes in Animal Models Relevant to Monoamine System Function

The behavioral effects of citalopram have been extensively characterized in various animal models of depression and anxiety. A notable finding is a biphasic response to the drug. A single injection of citalopram has been observed to induce anxiogenic-like effects in mice, as measured by reduced time spent in the open arms of the elevated zero maze. researchgate.netoup.com However, repeated administrations (e.g., three administrations over 24 hours) were sufficient to produce anxiolytic-like effects in the same model. oup.com This switch to an anxiolytic effect is associated with the desensitization of 5-HT₁ₐ autoreceptors. oup.com

In models of depression, citalopram has shown antidepressant-like activity. It effectively reversed immobility in the mouse forced swim test. nih.gov Similarly, sub-chronic treatment with citalopram induced an antidepressant-like effect in the tail suspension test in wild-type mice. oup.com Studies have also investigated its effects on aggression, where citalopram was found to be inactive in inhibiting isolation-induced aggressive behavior in mice, unlike other SSRIs such as sertraline (B1200038) or fluvoxamine. nih.gov

Investigation of Novel Biological Activities in Animal Models (e.g., antihistamine, analgesic effects)

The potential for citalopram to exert biological activities beyond its primary role as a serotonin reuptake inhibitor has been explored in non-human models, particularly concerning analgesia and interactions with the histamine (B1213489) system.

Analgesic Effects: The antinociceptive (pain-relieving) properties of citalopram appear to be model-dependent and generally modest. In a rat model of neuropathic pain (chronic constriction injury), citalopram significantly attenuated thermal hyperalgesia but was ineffective against mechanical hyperalgesia. oup.com In the rat formalin test, it significantly reduced flinching behavior in the second phase but was ineffective in the hot plate test for acute pain. oup.com Studies in mice using the hotplate analgesia meter characterized citalopram as a weak antinociceptor after a single intraperitoneal injection. nih.govnih.gov A structured review of antidepressant effects in animal pain models concluded that selective serotonin reuptake inhibitors like citalopram have a lower probability of producing antinociceptive effects compared to antidepressants that also affect noradrenaline. nih.gov

Antihistamine Effects: The interaction of citalopram with the histamine system presents a complex picture. Some research indicates that citalopram lacks direct antagonistic activity at histamine receptors. However, functional studies in rats have shown that centrally acting citalopram can inhibit the cardiovascular effects (changes in blood pressure and heart rate) induced by histamine. nih.gov This suggests an indirect modulatory role on histamine-mediated pathways, rather than a classic antihistamine effect via direct receptor blockade.

Pharmacokinetic Profiling in Animal Models: Absorption, Distribution, and Excretion (excluding human data)

Pharmacokinetic data from non-human models provide insights into the distribution of citalopram and its metabolites. In a 12-month toxicity study in Beagle dogs, administration of citalopram led to measurable plasma concentrations of the parent compound as well as its metabolites, desmethylcitalopram (B1219260) (DCIT) and didesmethylcitalopram (DDCIT). nih.gov The study highlighted that this animal model appears to produce considerably higher plasma concentrations of the DDCIT metabolite compared to levels observed in humans. nih.gov

In mice, pharmacokinetic and pharmacodynamic modeling has been used to predict the steady-state serum concentrations (Css) required for a specific level of target engagement. For escitalopram, the S-enantiomer of citalopram, the predicted Css to achieve 80% occupancy of the serotonin transporter (SERT) in the mouse brain is 18 ng/mL. Comprehensive studies detailing the full absorption, distribution, and excretion profile of 5-Dimethylaminobutyryl citalopram in animal models are not available in the reviewed literature.

Characterization of Metabolism in Animal Models (excluding human metabolism profiles)

The metabolism of citalopram has been characterized in animal models, revealing species-specific differences. An in vitro study using liver microsomes from a Beagle dog was conducted to investigate the high formation rate of the metabolite didesmethylcitalopram (DDCIT) observed in this species. nih.gov The primary metabolites of citalopram are desmethylcitalopram (DCIT) and DDCIT. nih.gov The study in dog liver microsomes identified a significant role for the cytochrome P-450 isozyme CYP2D15 in the metabolism of both citalopram to DCIT and the subsequent conversion of DCIT to DDCIT. nih.gov The kinetic parameters indicated a very high biotransformation capacity of this enzyme for these pathways in the dog model. nih.gov

Table of Mentioned Compounds

Advanced Analytical Methodologies for Compound Characterization and Quantification

Development and Validation of Chromatographic Techniques (HPLC, LC-MS, LC-MS/MS) for Purity Assessment and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS), are fundamental for the purity assessment and quantification of 5-Dimethylaminobutyryl citalopram (B1669093). These methods are designed to separate the main compound from its impurities and degradation products with high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common approach for analyzing citalopram and its related substances, including 5-Dimethylaminobutyryl citalopram. nih.govresearchgate.net Methods are typically developed using C8 or C18 columns. tijer.orgscielo.br The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. scholarsresearchlibrary.compharmaresearchlibrary.org Method validation is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). tijer.orgscholarsresearchlibrary.com For instance, a validated RP-HPLC method for citalopram might demonstrate linearity over a concentration range of 5 to 20 µg/ml with a correlation coefficient (R²) of 0.9991. tijer.org

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS): For higher selectivity and sensitivity, especially at low concentrations, LC coupled with mass spectrometry is employed. LC-MS/MS methods are particularly powerful for quantifying analytes in complex matrices and for structural elucidation of unknown impurities. nih.gov These methods often involve protein precipitation to extract the analyte from a given sample, followed by analysis using a C18 column and a mobile phase containing formic acid to facilitate ionization. nih.gov The use of tandem mass spectrometry (MS/MS) allows for specific detection through selected reaction monitoring (SRM), enhancing the reliability of quantification.

Table 1: Example Parameters for HPLC Method Validation for Citalopram and its Impurities

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity (Concentration Range) | 5 - 600 µg/ml | nih.gov |

| Correlation Coefficient (r²) | > 0.999 | scholarsresearchlibrary.comnih.gov |

| Accuracy (% Recovery) | 98.65% - 101.72% | pharmaresearchlibrary.org |

| Precision (% RSD) | < 2% | scholarsresearchlibrary.comnih.gov |

| Limit of Detection (LOD) | 0.416 - 1.125 µg/mL | tijer.orgpharmaresearchlibrary.org |

| Limit of Quantification (LOQ) | 1.324 - 3.375 µg/mL | tijer.orgpharmaresearchlibrary.org |

Application of Spectroscopic and Spectrometric Methods (e.g., NMR, IR, UV-Vis, HRMS) for Structural Elucidation

The definitive identification and structural elucidation of this compound and its related compounds rely on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for providing detailed information about the molecular structure. These techniques help to confirm the identity of impurities by analyzing the chemical shifts, coupling constants, and integration of signals, which correspond to the arrangement of atoms within the molecule. nih.govnih.gov

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. nih.govnih.gov The IR spectrum shows absorption bands corresponding to specific vibrations of chemical bonds, which helps in confirming the presence of key structural features.

UV-Visible (UV-Vis) Spectroscopy: This technique is primarily used for detection in HPLC and for quantitative analysis. Citalopram and its derivatives typically show a maximum absorbance (λmax) around 240 nm. pharmaresearchlibrary.orgymerdigital.com The UV spectrum can also indicate whether the core chromophore of the molecule has been altered during degradation. scielo.br

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with LC (LC-HRMS), provides highly accurate mass measurements of the parent ion and its fragments. This precision allows for the determination of the elemental composition of an unknown compound, which is a critical step in its structural elucidation and differentiation from other substances with similar nominal masses. mdpi.com

Development and Validation of Stability-Indicating Assays for Quality Control and Degradation Pathway Analysis

Stability-indicating assay methods (SIAMs) are crucial for monitoring the stability of a drug substance over time and under various environmental conditions. scholarsresearchlibrary.comresearchgate.net These assays must be able to separate the intact drug from any degradation products that may form, ensuring that the analytical method is specific for the active compound.

The development of a SIAM for a compound like this compound involves subjecting it to forced degradation studies under stress conditions as mandated by ICH guidelines. These conditions typically include exposure to acid, base, oxidation, heat, and light. nih.govpharmaresearchlibrary.org An RP-HPLC method is commonly developed and validated for this purpose. tijer.orgscholarsresearchlibrary.com The method is considered stability-indicating if it can resolve the primary peak from all the degradation product peaks. scielo.brpharmaresearchlibrary.org For example, studies on citalopram have shown significant degradation under acidic, alkaline, and oxidative conditions, while it exhibits higher stability under thermal and photolytic stress. scholarsresearchlibrary.comresearchgate.net The ability to separate these degradation products validates the method for use in quality control and stability studies. nih.gov

Methodologies for Detection and Quantification of this compound in Biological Matrices (pre-clinical samples)

The detection and quantification of drug-related compounds in biological matrices such as plasma, serum, and urine are essential in pre-clinical studies to understand pharmacokinetics. researchgate.netbohrium.com Due to the complexity and low concentration of analytes in these matrices, highly sensitive and selective methods like LC-MS/MS are the standard. nih.govnih.gov

Sample preparation is a critical step to remove interferences and enrich the analyte. Common techniques include protein precipitation and liquid-liquid extraction. nih.govresearchgate.net For instance, an LC-MS/MS method for citalopram in human plasma might use protein precipitation with acetonitrile, with a validated linear range of 1-50 ng/mL. nih.gov The method's accuracy and precision are thoroughly validated, with intra- and inter-day precision typically required to be less than 15%. nih.govnih.gov Such validated methods allow for the reliable measurement of compound concentrations in pre-clinical pharmacokinetic evaluations. researchgate.net

Table 2: Example of LC-MS/MS Method Parameters for Analysis in Biological Fluids

| Parameter | Example Specification | Reference |

|---|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Sample Preparation | Protein Precipitation with Acetonitrile | nih.gov |

| Column | C18 | nih.gov |

| Internal Standard | Isotopically labeled analog or related compound (e.g., Paroxetine) | nih.gov |

| Linear Range in Plasma | 1 - 50 ng/mL | nih.gov |

| Inter-day/Intra-day Precision | < 15% | nih.govnih.gov |

| Accuracy | Within ±15% of nominal concentration | nih.gov |

Impurity Profiling and Characterization of Degradation Products

Impurity profiling involves the identification and quantification of all potential impurities and degradation products in a drug substance. This compound is itself considered an impurity of citalopram, designated as Citalopram EP Impurity G. fda.govsynthinkchemicals.com

Forced degradation studies are the primary tool for generating and identifying potential degradation products. nih.gov The degradation of citalopram can occur through various pathways, including hydrolysis and oxidation. scielo.br For example, under hydrolytic conditions, the nitrile group of citalopram can be converted to a carboxamide. scielo.br Photodegradation studies have shown that citalopram can undergo hydroxylation and oxidation on the furan (B31954) ring and alkyl chain. mdpi.comnih.gov

The characterization of these products is a multi-step process. Initially, LC-MS is used to detect the masses of the degradation products. nih.gov Subsequently, LC-MS/MS provides fragmentation patterns that offer clues to the structure. nih.gov Finally, for definitive structural confirmation, the impurity may be isolated using techniques like semi-preparative HPLC, followed by analysis using NMR and IR spectroscopy. nih.govnih.gov This comprehensive approach ensures that all significant process-related impurities and degradation products are identified and controlled. sigmaaldrich.com

Future Research Directions and Translational Perspectives Pre Clinical Focus

Identification of Additional Biological Targets and Mechanisms of Action

The primary mechanism of action of the parent compound, citalopram (B1669093), is the potent and selective inhibition of the serotonin (B10506) transporter (SERT), leading to an increase in synaptic serotonin levels. nih.govdrugbank.com Citalopram's major metabolites, desmethylcitalopram (B1219260) (DCT) and didesmethylcitalopram (DDCT), are known to be less potent in their SERT inhibition compared to the parent drug. fda.gov However, the complete pharmacological profile of 5-Dimethylaminobutyryl citalopram remains largely uncharacterized.

Initial reports suggest that this compound may possess a distinct pharmacological profile. Some evidence from animal studies indicates potential antihistamine and analgesic effects, suggesting that its biological targets may extend beyond SERT. nih.gov This is further supported by findings that the R-enantiomer of citalopram exhibits mild antihistaminic properties by blocking the histamine (B1213489) H1 receptor. psychiatria.com.pl

Future preclinical research should, therefore, prioritize a comprehensive screening of this compound against a broad panel of receptors and transporters. This should include, but not be limited to, serotonin, dopamine (B1211576), and norepinephrine (B1679862) transporters, as well as various histamine receptor subtypes.

Table 1: Proposed Initial Target Screening Panel for this compound

| Target Class | Specific Targets | Rationale |

|---|---|---|

| Monoamine Transporters | SERT, NET, DAT | To determine selectivity profile compared to citalopram. |

| Histamine Receptors | H1, H2, H3, H4 | To investigate reported antihistamine effects. |

| Opioid Receptors | mu, delta, kappa | To explore the mechanistic basis of reported analgesic effects. |

The binding affinities (Ki) and functional activities (IC50/EC50) at these targets will be crucial in building a detailed pharmacodynamic profile of the compound.

Design and Synthesis of Next-Generation Chemical Entities with Enhanced Properties

Should initial preclinical studies reveal a promising and unique pharmacological profile for this compound, it could serve as a valuable lead compound for the development of next-generation chemical entities. The goal of such a medicinal chemistry program would be to optimize its properties, potentially enhancing its affinity for novel targets while minimizing any undesirable off-target effects.

Structure-activity relationship (SAR) studies would form the cornerstone of this effort. Drawing inspiration from the extensive research on citalopram analogs, medicinal chemists could systematically modify the structure of this compound. nih.govnih.gov For instance, modifications to the dimethylaminobutyryl side chain could be explored to fine-tune its interaction with identified biological targets.

Furthermore, the synthesis of derivatives could aim to improve pharmacokinetic properties such as metabolic stability and blood-brain barrier penetration, which is a known limiting factor for some citalopram metabolites. nih.gov

Advanced in vivo Pre-clinical Modeling to Uncover Deeper Mechanistic Insights

In vivo preclinical models are indispensable for understanding the physiological and behavioral consequences of a compound's pharmacological activity. For this compound, a tiered approach to in vivo modeling is warranted.

Initial studies could employ models that have been used to characterize citalopram, such as microdialysis in rodents to measure real-time changes in extracellular neurotransmitter levels in specific brain regions. unifi.it This would provide a direct comparison to the parent drug's effects on the serotonergic system.

Subsequent, more specialized in vivo models should be guided by the in vitro pharmacology data. For example, if significant antihistamine activity is confirmed, models of allergic inflammation or sedation could be employed. If the analgesic properties are substantiated, a battery of pain models (e.g., hot plate, formalin test) would be necessary to delineate the type of pain it may alleviate. nih.govbiomedpharmajournal.org

Advanced techniques such as in vivo electrophysiology to assess the firing rates of specific neuronal populations and functional neuroimaging in animal models could provide deeper insights into the compound's impact on neural circuit activity. nih.gov

Exploration of Potential for Repurposing or Novel Therapeutic Applications Based on Pre-clinical Findings

The unique pharmacological profile of this compound may open up possibilities for its use in therapeutic areas beyond depression. The preliminary reports of antihistamine and analgesic effects are particularly intriguing in this regard. nih.gov

Table 2: Potential Therapeutic Applications for Repurposing

| Potential Application | Preclinical Justification |

|---|---|

| Allergic Disorders | Based on reported antihistamine effects. |

| Pruritus (Itch) | A common symptom mediated by histamine. |

| Chronic Pain Syndromes | Based on reported analgesic properties. nih.gov |

Preclinical findings will be paramount in guiding these explorations. For instance, if the compound demonstrates potent H1 receptor antagonism with minimal anticholinergic effects, it could be a candidate for a non-sedating antihistamine. Conversely, if it shows significant central nervous system penetration and sedative properties, it might be explored for sleep disorders. The potential analgesic effects could be particularly relevant for neuropathic pain, a condition where antidepressants are sometimes used off-label.

Integration of Multi-Omics Data (e.g., genomics, proteomics, metabolomics) in Pre-clinical Research

To gain a holistic understanding of the biological effects of this compound, the integration of multi-omics data is essential. This approach can uncover novel biomarkers of drug response and provide a more comprehensive picture of its mechanism of action.

Genomics: Pharmacogenomic studies, similar to those conducted for citalopram, could identify genetic variants in metabolic enzymes (e.g., CYPs) or drug targets that influence the compound's pharmacokinetics and pharmacodynamics. nih.gov

Proteomics: Analyzing changes in protein expression in response to drug treatment can reveal downstream signaling pathways affected by the compound.

Metabolomics: Metabolomic profiling can identify endogenous metabolites and pathways that are modulated by this compound, potentially uncovering novel mechanisms and biomarkers of its effect.

By integrating these datasets, researchers can build comprehensive models of the drug's action, paving the way for a more personalized and effective therapeutic strategy should this compound advance to clinical development.

Q & A

Q. What experimental controls are critical for electrophysiological studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.